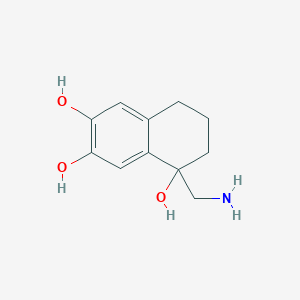
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is an organic compound that features a unique structure combining an aminomethyl group with a tetrahydronaphthalene backbone and three hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol typically involves multi-step organic reactions. One common method includes the reduction of naphthalene derivatives followed by functional group transformations to introduce the aminomethyl and hydroxyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by amination and hydroxylation steps. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability.
化学反应分析
Types of Reactions: 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of alkylated or sulfonated derivatives.
科学研究应用
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxyl groups contribute to the compound’s solubility and reactivity, facilitating its biological effects.
相似化合物的比较
1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline: Known for its potent kappa opioid analgesic properties.
1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydronaphthalene backbone but differs in functional groups.
Uniqueness: 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene-1,6,7-triol is unique due to its combination of aminomethyl and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
1-(aminomethyl)-3,4-dihydro-2H-naphthalene-1,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c12-6-11(15)3-1-2-7-4-9(13)10(14)5-8(7)11/h4-5,13-15H,1-3,6,12H2 |
InChI 键 |
SHIDZSKWNRSZCC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2C(C1)(CN)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


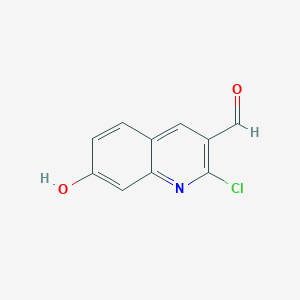

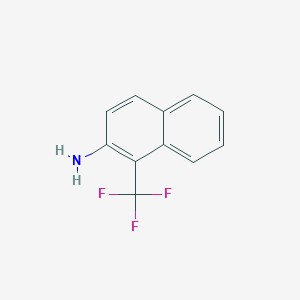
![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)




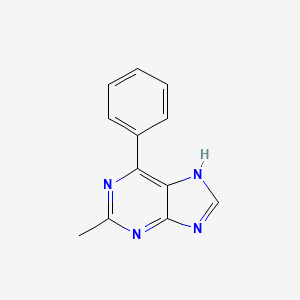
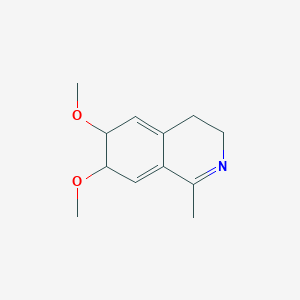
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)

